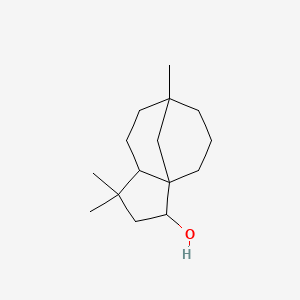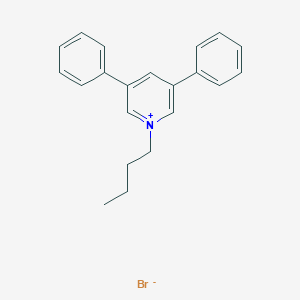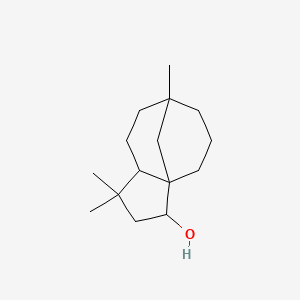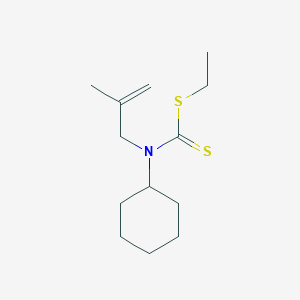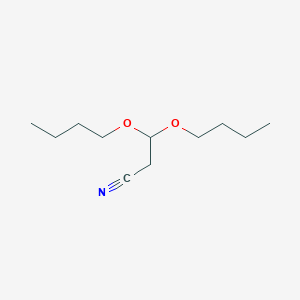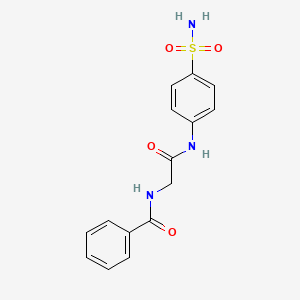
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)-: is an organic compound with a complex structure It is characterized by the presence of an acetamide group, a benzoylamino group, and an aminosulfonyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced through the reaction of a sulfonyl chloride with an amine.
Coupling Reactions: The final step involves coupling the benzoylamino and aminosulfonyl groups to the phenyl ring through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-(ethylmethylamino)phenyl)-: This compound has a similar structure but with different substituents on the phenyl ring.
N-(4-(4-aminophenoxy)phenyl)acetamide: Another related compound with an aminophenoxy group instead of an aminosulfonyl group.
Uniqueness
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- is unique due to the presence of both the aminosulfonyl and benzoylamino groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making the compound valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
63203-12-3 |
|---|---|
Molekularformel |
C15H15N3O4S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-[2-oxo-2-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H15N3O4S/c16-23(21,22)13-8-6-12(7-9-13)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19)(H2,16,21,22) |
InChI-Schlüssel |
UYEYUTJPSUFDBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)



![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)
